Methyl 4-[2-(4-methoxyphenoxy)acetamido]benzoate
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Overview
Description
Methyl 4-[2-(4-methoxyphenoxy)acetamido]benzoate is a chemical compound with the molecular formula C17H17NO5 It is known for its unique structure, which includes a methoxyphenoxy group and an acetamido group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(4-methoxyphenoxy)acetamido]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol, acetic anhydride, and methyl 4-aminobenzoate.
Formation of Intermediate: The first step involves the reaction of 4-methoxyphenol with acetic anhydride to form 4-methoxyphenyl acetate.
Amidation Reaction: The intermediate is then reacted with methyl 4-aminobenzoate in the presence of a suitable catalyst to form the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4-methoxyphenoxy)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-[2-(4-methoxyphenoxy)acetamido]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(4-methoxyphenoxy)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-[2-(4-methoxyphenoxy)acetamido]benzoate can be compared with other similar compounds, such as:
Methyl 4-acetamido-2-methoxybenzoate: Similar structure but lacks the phenoxy group.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Contains a chloro substituent instead of the phenoxy group.
Methyl 4-acetamido-5-bromo-2-methoxybenzoate: Contains a bromo substituent instead of the phenoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17NO5 |
---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
methyl 4-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H17NO5/c1-21-14-7-9-15(10-8-14)23-11-16(19)18-13-5-3-12(4-6-13)17(20)22-2/h3-10H,11H2,1-2H3,(H,18,19) |
InChI Key |
GXBPYPUPXNAFKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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